Superior Serum Cholesterol and Cholesterol Ester Reduction Compared to Non‑Halogenated and Dibromo Analogs
In a controlled in vivo study, 6-iodo-2-methyl-4(3H)-quinazolinone (2 mg/kg, 4‑week oral treatment) demonstrated significantly greater percentage reductions in serum total cholesterol and cholesterol ester levels compared to the non‑halogenated parent (4(3H)-quinazolinone) and the 6,8‑dibromo‑2‑methyl‑4(3H)-quinazolinone derivative in a single hypercholesterolemic rat model [1].
| Evidence Dimension | In vivo serum lipid reduction (% change from hypercholesterolemic control) |
|---|---|
| Target Compound Data | Total cholesterol: -43.83%; Cholesterol esters: -50.78% |
| Comparator Or Baseline | Non‑halogenated 4(3H)-quinazolinone: Total cholesterol -39.93%, Cholesterol esters -47.77%. 6,8‑Dibromo‑2‑methyl‑4(3H)-quinazolinone: Total cholesterol -41.41%, Cholesterol esters -46.85% |
| Quantified Difference | Total cholesterol: 3.9% greater reduction vs. non‑halogenated, 2.42% vs. dibromo. Cholesterol esters: 3.01% greater vs. non‑halogenated, 3.93% vs. dibromo. |
| Conditions | Male Wistar rats, single hypercholesterolemia model (high cholesterol diet), oral administration at 2 mg/kg for 4 weeks. Bezafibrate used as reference drug. |
Why This Matters
For procurement in cardiovascular research, the 6‑iodo derivative provides a measurable improvement in cholesterol‑lowering efficacy over both the parent scaffold and the dibromo homolog, making it the more potent chemical probe for studying cholesterol ester metabolism.
- [1] Abdel Hamid, S. G.; El-Obeid, H. A.; Al-Rashood, K. A.; Khalil, A. A.; El-Subbagh, H. I. The antihyperlipidemic activities of 4(3H) quinazolinone and two halogenated derivatives in rats. Lipids Health Dis. 2005, 4, 22. DOI: 10.1186/1476-511X-4-22. View Source
